![molecular formula C21H15ClN4OS B14317966 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine CAS No. 113310-33-1](/img/structure/B14317966.png)
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a phenyl group, and a chlorophenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorophenol with 4-nitrophenylhydrazine to form 2-(4-nitrophenyl)phenol. This intermediate is then reacted with phenyl isothiocyanate to yield the desired thiazole compound under controlled conditions, such as refluxing in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)thiazole
- 4-Phenyl-2-thiazolamine
- 2-Phenyl-4-thiazolylhydrazine
Uniqueness
5-{2-[4-(2-Chlorophenoxy)phenyl]hydrazinylidene}-4-phenyl-1,3-thiazol-2(5H)-imine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Propriétés
Numéro CAS |
113310-33-1 |
|---|---|
Formule moléculaire |
C21H15ClN4OS |
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
5-[[4-(2-chlorophenoxy)phenyl]diazenyl]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H15ClN4OS/c22-17-8-4-5-9-18(17)27-16-12-10-15(11-13-16)25-26-20-19(24-21(23)28-20)14-6-2-1-3-7-14/h1-13H,(H2,23,24) |
Clé InChI |
INSMRGPYFRASBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)

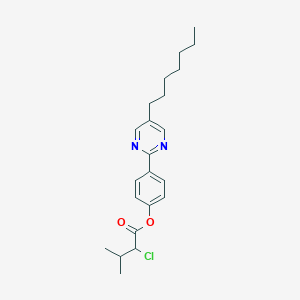
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![4-[(2,4-Dinitrophenyl)sulfanyl]-3-nitroaniline](/img/structure/B14317921.png)
![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)

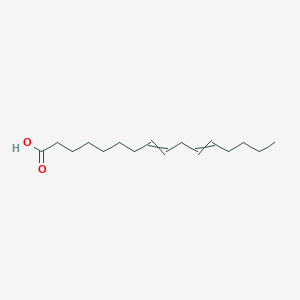
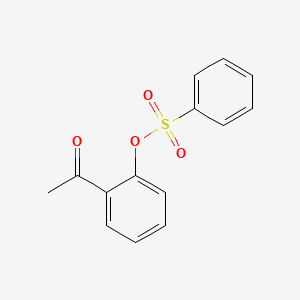
![2,2'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(3,5-dimethylphenol)](/img/structure/B14317940.png)
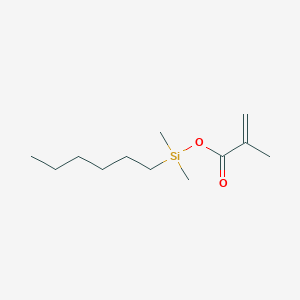
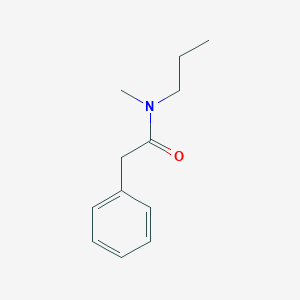
![Diethyl [1-(ethylsulfanyl)-2-methylpropyl]propanedioate](/img/structure/B14317957.png)
